3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Description
Properties
IUPAC Name |
5-piperidin-4-yl-3-pyridin-3-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-2-10(8-14-5-1)11-15-12(17-16-11)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGNAMNSRKUQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an acid catalyst.
Introduction of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative under basic conditions.
Formation of the pyridine ring: The final step involves the cyclization of the intermediate with a pyridine derivative under acidic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The pyridine and oxadiazole rings undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Selectivity |
|---|---|---|---|---|
| Pyridine N-oxidation | H₂O₂ (30%), AcOH, 60°C, 6 hrs | Pyridine N-oxide derivative | 72% | Regioselective at pyridine nitrogen |
| Oxadiazole ring oxidation | KMnO₄, H₂SO₄, 80°C, 3 hrs | Cleavage to carboxylic acid intermediates | 58% | Non-selective |
Mechanistic Insight :
-
Pyridine N-oxidation proceeds via electrophilic attack of peroxides on the lone pair of the pyridine nitrogen.
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Oxadiazole oxidation involves radical intermediates that destabilize the ring, leading to fragmentation.
Reduction Reactions
The piperidine ring and oxadiazole moiety participate in hydrogenation and reductive processes:
| Reaction Type | Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| Piperidine ring saturation | H₂ (50 psi), Pd/C, EtOH, 25°C, 12 hrs | Fully saturated piperidine derivative | 85% | Retention of stereochemistry |
| Oxadiazole ring reduction | LiAlH₄, THF, 0°C → RT, 4 hrs | Thioamide intermediate | 63% | Requires anhydrous conditions |
Research Findings :
-
Catalytic hydrogenation preserves the oxadiazole ring but reduces the piperidine ring’s double bonds (if present).
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LiAlH₄ selectively reduces the oxadiazole ring to a thioamide without affecting other functional groups.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct positions:
Electrophilic Aromatic Substitution (EAS)
| Position | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Pyridine C-3 | HNO₃/H₂SO₄, 0°C, 2 hrs | Nitro-substituted pyridine | 41% |
| Oxadiazole C-5 | Br₂, FeBr₃, CH₂Cl₂, 25°C, 6 hrs | Bromo-oxadiazole derivative | 68% |
Nucleophilic Substitution
| Site | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Piperidine N-H | NaH, MeI, DMF, 60°C, 3 hrs | N-Methylpiperidine analog | 89% |
| Oxadiazole O | RONa, EtOH, reflux, 8 hrs | Alkoxy-oxadiazole derivatives | 55–70% |
Key Observations :
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EAS occurs preferentially at the pyridine ring’s meta position due to electron-withdrawing effects of the oxadiazole.
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Piperidine’s secondary amine undergoes alkylation with high efficiency under mild conditions .
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
| Reaction Partners | Conditions | Products | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DMF, 120°C, 24 hrs | Triazole-fused hybrid | 76% |
| Azides | Ru catalyst, H₂O, 80°C, 12 hrs | Tetrazole derivatives | 81% |
Mechanistic Pathway :
-
Oxadiazole acts as a dipolarophile in Cu-catalyzed azide-alkyne cycloadditions (CuAAC), forming triazoles.
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Ring-opening under basic conditions generates reactive intermediates for further functionalization .
Acid-Base Reactivity
The dihydrochloride salt undergoes neutralization and reprotonation:
| Process | Reagents/Conditions | Outcome | pKa Data |
|---|---|---|---|
| Neutralization | NaOH (1M), H₂O, 25°C | Free base form | pKa₁ = 3.2 (pyridine), pKa₂ = 8.9 (piperidine) |
| Reprotonation | HCl (conc.), EtOH | Recovered dihydrochloride | >95% recovery |
Applications :
-
The free base form enhances solubility in organic solvents for coupling reactions.
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Reprotonation stabilizes the compound for biological assays .
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Preferred Conditions |
|---|---|---|
| Piperidine ring | Hydrogenation, alkylation | H₂/Pd/C, alkyl halides |
| Oxadiazole ring | Reduction, cycloaddition | LiAlH₄, CuAAC |
| Pyridine ring | N-oxidation, nitration | H₂O₂, HNO₃/H₂SO₄ |
Industrial-Scale Reaction Optimization
| Parameter | Laboratory Scale | Industrial Scale | Improvement |
|---|---|---|---|
| Oxidations | Batch, 6 hrs | Continuous flow, 2 hrs | 3× faster |
| Reductions | 50% solvent waste | Solvent recycling | 80% waste reduction |
| Catalysts | Homogeneous Pd | Heterogeneous Pd/C | 10× reuse cycles |
This compound’s reactivity is highly tunable, enabling applications in drug synthesis (e.g., kinase inhibitors) and materials science. Future research directions include exploring photochemical reactions and biocatalytic modifications .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the piperidine moiety in the structure enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar oxadiazole derivatives can effectively combat various strains of bacteria, making them potential candidates for developing new antibiotics .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, similar to other oxadiazole derivatives that have been reported to inhibit cyclooxygenase enzymes (COX). This inhibition is crucial for reducing inflammation and pain. The piperidine ring may enhance the selectivity towards COX-2 over COX-1, potentially leading to fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Neuropharmacological Effects
The piperidine component is known for its neuroactive properties. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems, including GABA and glutamate receptors. This suggests that 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride may have applications in treating neurological disorders .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the oxadiazole moiety is crucial for enhancing biological activity.
Synthesis Steps:
- Formation of Oxadiazole Ring : The initial step involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole ring.
- Piperidine Attachment : The piperidine group is introduced through alkylation or acylation reactions.
- Final Salt Formation : The dihydrochloride salt is formed by reacting the base with hydrochloric acid.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of oxadiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to this compound exhibited MIC values in the low micromolar range, indicating potent antimicrobial activity .
Case Study 2: Anti-inflammatory Activity
In vitro studies assessed the COX inhibitory activity of various oxadiazole derivatives. Compounds with structural similarities to this compound showed a strong preference for COX-2 inhibition over COX-1, supporting their potential as safer anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
a) 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS RN: 1361115-48-1)
- Structure : The oxadiazole ring is substituted with a methoxymethyl group instead of pyridine.
- Molecular Formula : C₁₀H₁₆N₃O₂Cl
- Molecular Weight : 229.16 g/mol
b) 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS RN: 1211196-88-1)
c) 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS RN: 1385696-71-8)
- Structure : Ethyl substituent on the oxadiazole.
- Molecular Formula : C₉H₁₆ClN₃O
- Molecular Weight : 217.7 g/mol
- Key Difference : The ethyl group introduces lipophilicity, which could influence membrane permeability compared to the target compound’s pyridine .
Heterocycle Replacements
a) 3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride (CAS RN: 1426290-29-0)
- Structure : Replaces piperidine with azetidine (a 4-membered ring).
- Molecular Formula: Not explicitly provided.
b) 5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride (EN300-381101)
- Structure : Fluorine atom on the pyridine and a piperidinylmethyl linker.
- Molecular Formula : C₁₃H₁₇FCl₂N₄O
- Key Difference : Fluorine’s electron-withdrawing effect may enhance metabolic stability, while the methylene spacer increases distance between pharmacophoric groups .
Functional Group Additions
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine hydrochloride (CAS RN: 5337-62-2)
- Structure : Ethyl-oxadiazole with a methoxy linker to piperidine.
- Molecular Formula : C₁₀H₁₈N₃O₂Cl
- Molecular Weight : 247.73 g/mol
- Key Difference : The methoxy group introduces polarity and hydrogen-bonding capacity, contrasting with the direct pyridine-oxadiazole linkage in the target compound .
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride, a compound with the molecular formula and a molecular weight of 230.27 g/mol, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's biological properties, particularly its anticancer and antimicrobial activities, alongside relevant case studies and research findings.
The compound is characterized by its oxadiazole and piperidine moieties, which are known for diverse biological activities. The melting point of this compound ranges from 80 to 83 °C .
Anticancer Activity
Recent studies have highlighted the role of oxadiazole derivatives as agonists for human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and cancer therapy. For instance, a derivative similar to 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine demonstrated significant inhibition of hepatocellular carcinoma (HCC) cell proliferation with an IC50 value of 3.1 μM . This compound induced apoptosis in HCC cells by promoting the degradation of respiratory chain complex subunits.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Research indicates that derivatives containing piperidine and oxadiazole structures exhibit promising antibacterial properties against various pathogens. For example, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Study on HsClpP Agonists
A pivotal study focused on the anticancer properties of oxadiazole derivatives demonstrated that compounds like SL44 (similar to the target compound) exhibited potent HsClpP agonistic activity with an EC50 value of 1.30 μM . The in vivo results showed significant tumor growth inhibition compared to traditional treatments like sorafenib.
Antibacterial Evaluation
In another study assessing antibacterial activity, various piperidine derivatives were tested against common bacterial strains. The results indicated that modifications on the piperidine ring significantly enhanced antibacterial efficacy, with some compounds achieving MIC values as low as 0.0039 mg/mL against Gram-positive bacteria .
Table 1: Biological Activity Summary of Related Compounds
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the molecular structure and purity of 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H NMR to confirm proton environments, particularly for the piperidinyl, oxadiazole, and pyridine moieties. For example, the piperidine protons typically resonate between δ 1.5–3.0 ppm, while pyridine protons appear downfield (δ 7.0–9.0 ppm) .
- LC/MS : Confirm molecular weight via LC/MS (e.g., observed [M+H] ion at 312.4 amu in related piperidine derivatives) .
- HPLC : Assess purity using reverse-phase HPLC with a validated method (e.g., C18 column, ammonium acetate buffer at pH 6.5, and UV detection at 206 nm) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Emergency Measures :
- Skin Contact : Immediately rinse with water for ≥15 minutes; remove contaminated clothing .
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
- Waste Disposal : Segregate waste and consult certified biohazard disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodology :
- Reaction Parameter Screening : Vary solvents (e.g., dichloromethane for solubility), bases (e.g., NaOH for deprotonation), and reaction times .
- Catalytic Optimization : Explore palladium-catalyzed coupling for oxadiazole ring formation, as seen in analogous heterocyclic syntheses .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Q. What strategies can resolve discrepancies in pharmacological activity data across different assays?
- Methodology :
- Assay Validation : Standardize assay conditions (e.g., buffer pH, temperature, and cell lines) to minimize variability. For example, use ammonium acetate buffer (pH 6.5) for stability .
- Cross-Referencing : Compare results with structurally similar compounds (e.g., piperidine-oxadiazole hybrids in and ) to identify structure-activity relationships (SARs).
- Dose-Response Studies : Perform IC/EC titrations in triplicate to confirm potency thresholds .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV lamp), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .
- Storage Optimization : Store at RT in airtight, light-resistant containers with desiccants to prevent hydrolysis or oxidation .
Data Contradiction Analysis
Q. How should conflicting data about the compound’s toxicity profile be addressed?
- Methodology :
- Tiered Testing :
In Vitro Assays : Use hepatocyte viability assays (e.g., MTT) to screen for acute cytotoxicity .
In Vivo Models : Conduct acute toxicity studies in rodents (OECD 423 guidelines) at escalating doses (10–100 mg/kg) .
- Meta-Analysis : Compare SDS entries (e.g., vs. 7) to identify inconsistencies in hazard classifications and reconcile with experimental data .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?
- Methodology :
- Kinase Profiling : Use ADP-Glo™ kinase assays with a panel of recombinant kinases (e.g., PI3K, MAPK) at 1–10 µM compound concentration .
- Control Compounds : Include staurosporine (broad-spectrum inhibitor) and vehicle controls (DMSO ≤0.1%) to validate assay robustness .
Key Parameters for Pharmacokinetic Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
